7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXYLIC ACID
Description
7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a bicyclic organic compound featuring a benzopyran scaffold substituted with a chlorine atom at position 7 and a carboxylic acid group at position 2. The 3,4-dihydro-1H-2-benzopyran core (also termed chromane) confers rigidity to the structure, while the chlorine and carboxylic acid substituents modulate its physicochemical and biological properties.
Properties
IUPAC Name |
7-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-2,4,8H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKLQENEDYQPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted isochromenes, quinones, and dihydro derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
7-Chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of cell proliferation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- The benzopyran core in both 7-chloro and 13328-85-3 derivatives facilitates π-π stacking interactions, critical for binding to biological targets. The ketone group at position 1 in the target compound enhances polarity compared to 13328-85-3.
Physicochemical Properties
| Property | This compound | 3,4-Dihydro-1H-2-benzopyran-1-carboxylic Acid | 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~228.6 (estimated) | ~192.2 | ~239.7 |
| Solubility | Moderate in polar solvents (due to COOH and Cl) | High (carboxylic acid at C1) | Low (methyl group reduces polarity) |
| Acidity (pKa) | COOH: ~2.5 (estimated); ketone: non-acidic | COOH: ~2.8 | COOH: ~2.3; indole N-H: ~17 |
Biological Activity
7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound, emphasizing its role as a potential therapeutic agent.
Chemical Structure and Properties
This compound belongs to the benzopyran family, characterized by a fused benzene and pyran ring. Its molecular formula is , with a molecular weight of approximately 216.61 g/mol. The presence of chlorine and carbonyl functional groups contributes to its reactivity and biological activity.
Anticancer Activity
Research has indicated that derivatives of benzopyran compounds exhibit promising anticancer properties. A study focused on 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acids demonstrated their effectiveness in reducing the invasive behavior of HT 1080 fibrosarcoma cells. The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position could enhance biological activity without compromising potency .
Anti-inflammatory Properties
The anti-inflammatory potential of benzopyran derivatives has been explored in various studies. For instance, compounds with similar structures have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Selective COX-2 inhibitors derived from benzopyrans have been particularly noted for their reduced side effects compared to non-selective inhibitors .
The biological activity of 7-chloro derivatives is often attributed to their ability to interact with specific molecular targets within cells. For instance, some studies suggest that these compounds may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation. The exact mechanism can vary depending on the specific functional groups present on the benzopyran scaffold.
Study on Anticancer Effects
In a notable study, researchers synthesized various aryl esters of 6-substituted coumarin derivatives and evaluated their anticancer properties against different cancer cell lines. The findings suggested that certain modifications at the 3-position significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
Anti-inflammatory Research
Another investigation into the anti-inflammatory effects of similar compounds demonstrated significant reductions in edema in rat models following administration of benzopyran derivatives. The study reported an effective dose (ED50) as low as 0.094 mg/kg for blocking inflammation caused by adjuvant-induced arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
